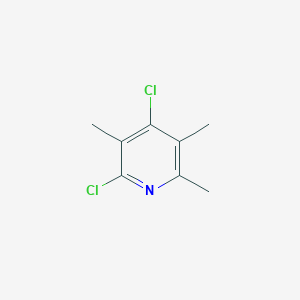

2,4-Dichloro-3,5,6-trimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOUXTVKTVUSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1Cl)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381288 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-17-7 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3,5,6-trimethylpyridine

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2,4-dichloro-3,5,6-trimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver insights into the strategic application of modern analytical techniques. Herein, we dissect the causality behind experimental choices, ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target molecule's structure.

Introduction: The Imperative of Structural Verification

2,4-Dichloro-3,5,6-trimethylpyridine is a substituted pyridine derivative with potential applications as a building block in the synthesis of agrochemicals and pharmaceuticals. The precise placement of its chloro and methyl substituents on the pyridine ring is critical, as even minor isomeric impurities can drastically alter its chemical reactivity and biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for its use in any research or development context. This guide outlines a multi-technique approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to create a cohesive and definitive structural assignment.

The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a systematic process of piecing together a molecular puzzle. Each analytical technique provides a unique set of clues, and their combined interpretation leads to the final structure. The following workflow illustrates the logical progression from determining the molecular formula to mapping the specific arrangement of atoms.

Caption: A flowchart illustrating the integrated approach to the structure elucidation of 2,4-dichloro-3,5,6-trimethylpyridine.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, a critical first step in structure elucidation. The presence of two chlorine atoms in the target molecule will produce a distinctive isotopic pattern in the mass spectrum, which serves as a primary validation of the elemental composition.

Expected Mass Spectrum of 2,4-Dichloro-3,5,6-trimethylpyridine

The molecular formula of 2,4-dichloro-3,5,6-trimethylpyridine is C₈H₉Cl₂N. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak.

| Ion | Expected m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 190 | Molecular ion |

| [M+2]⁺ | 192 | Presence of one ³⁷Cl |

| [M+4]⁺ | 194 | Presence of two ³⁷Cl |

| [M-CH₃]⁺ | 175 | Loss of a methyl group |

| [M-Cl]⁺ | 155 | Loss of a chlorine atom |

| [M-CH₃-Cl]⁺ | 140 | Sequential loss of methyl and chlorine |

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

-

Method:

-

Ionization Mode: Electron Ionization (EI). EI is a hard ionization technique that provides valuable fragmentation information.[1]

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire the spectrum in full scan mode to observe all fragment ions.

-

Fragmentation Pathway

The fragmentation of 2,4-dichloro-3,5,6-trimethylpyridine under EI conditions is expected to proceed through characteristic losses of the substituents.

Caption: A diagram showing the expected fragmentation of 2,4-dichloro-3,5,6-trimethylpyridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR experiments will provide a detailed picture of the carbon-hydrogen framework.

The Logic of NMR Analysis

¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

Predicted NMR Spectra

Due to the substitution pattern, there are no protons directly attached to the pyridine ring. Therefore, the ¹H NMR spectrum will only show signals for the three methyl groups. The chemical environment of each methyl group is distinct, which should result in three separate singlets.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| 3 | -CH₃ | ~2.4 | ~18 | Shielded by adjacent methyl and less influenced by Cl |

| 5 | -CH₃ | ~2.5 | ~20 | Deshielded by adjacent chlorine |

| 6 | -CH₃ | ~2.6 | ~22 | Deshielded by adjacent nitrogen and chlorine |

| 2 | C-Cl | - | ~150 | Deshielded by chlorine and nitrogen |

| 4 | C-Cl | - | ~148 | Deshielded by chlorine |

| 3 | C-CH₃ | - | ~130 | Aromatic carbon |

| 5 | C-CH₃ | - | ~135 | Aromatic carbon |

| 6 | C-CH₃ | - | ~155 | Deshielded by nitrogen |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16.

-

-

¹³C NMR Experiment:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For 2,4-dichloro-3,5,6-trimethylpyridine, IR spectroscopy will confirm the presence of the aromatic pyridine ring and the C-H bonds of the methyl groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3000-2850 | C-H stretch (methyl) | Confirms the presence of methyl groups |

| 1600-1450 | C=C and C=N stretch | Aromatic pyridine ring vibrations |

| 1400-1350 | C-H bend (methyl) | Further confirmation of methyl groups |

| 800-600 | C-Cl stretch | Indicates the presence of chloro substituents |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Method:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean ATR crystal should be acquired before running the sample.

-

Comprehensive Structure Confirmation

The collective data from MS, NMR, and IR spectroscopy provides a robust and self-validating confirmation of the structure of 2,4-dichloro-3,5,6-trimethylpyridine.

-

Mass Spectrometry confirms the molecular formula C₈H₉Cl₂N through high-resolution mass measurement and the characteristic isotopic pattern of two chlorine atoms.

-

¹H NMR shows three distinct methyl singlets, consistent with the three different methyl environments in the proposed structure. The absence of signals in the aromatic region confirms the fully substituted pyridine ring.

-

¹³C NMR reveals eight distinct carbon signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons, confirming the overall carbon skeleton.

-

IR Spectroscopy supports the presence of the aromatic pyridine ring and the methyl C-H bonds, as well as the C-Cl bonds.

The convergence of these independent analytical techniques provides an unambiguous and trustworthy elucidation of the structure as 2,4-dichloro-3,5,6-trimethylpyridine.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. benchchem.com [benchchem.com]

- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dichloro-3,5,6-trimethylpyridine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-dichloro-3,5,6-trimethylpyridine. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of NMR theory and predictive methodologies to offer a robust interpretation for researchers, scientists, and professionals in drug development. The causality behind spectral assignments is explained, grounded in the electronic effects of the substituents on the pyridine ring.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[2] For a novel or specialized compound like 2,4-dichloro-3,5,6-trimethylpyridine, understanding its NMR signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will first present the predicted ¹H and ¹³C NMR data for the title compound, followed by a detailed rationale for these predictions. Subsequently, a standardized experimental protocol for acquiring such data is provided, ensuring a self-validating system for future experimental work.

Predicted NMR Data for 2,4-Dichloro-3,5,6-trimethylpyridine

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyridine nucleus and comparison with related structures.[3][4]

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 3-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| 5-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| 6-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 130 - 135 |

| C4 | 145 - 150 |

| C5 | 128 - 133 |

| C6 | 155 - 160 |

| 3-CH₃ | 15 - 20 |

| 5-CH₃ | 18 - 23 |

| 6-CH₃ | 20 - 25 |

Structural Analysis and Rationale for Predicted Chemical Shifts

The structure of 2,4-dichloro-3,5,6-trimethylpyridine features a pyridine ring with five substituents: two chloro groups and three methyl groups. The electronic properties of these substituents significantly influence the chemical shifts of the methyl protons and the ring carbons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to be relatively simple, showing three distinct singlets corresponding to the three methyl groups. The absence of adjacent protons leads to the singlet multiplicity for all signals.

-

3-CH₃: This methyl group is situated between two chloro-substituted carbons. The electron-withdrawing nature of the chlorine atoms will deshield these protons, shifting them downfield.

-

5-CH₃: This methyl group is adjacent to a chloro-substituted carbon (C4) and a methyl-substituted carbon (C6). Its chemical environment is influenced by both, leading to a distinct chemical shift.

-

6-CH₃: This methyl group is in the ortho position to the nitrogen atom, which has a significant deshielding effect. It is also adjacent to a methyl-substituted carbon (C5). This combination of effects is expected to result in the most downfield of the three methyl signals.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three methyl carbons.

-

Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the inductive and resonance effects of the chloro and methyl substituents.

-

Carbons bonded to chlorine (C2 and C4) will be significantly deshielded.

-

Carbons adjacent to the nitrogen (C2 and C6) will also experience deshielding.

-

Carbons bearing methyl groups (C3, C5, and C6) will have their shifts influenced by the electron-donating nature of the methyl groups.

-

-

Methyl Carbons (3-CH₃, 5-CH₃, 6-CH₃): The chemical shifts of the methyl carbons will also be slightly different due to their positions on the substituted pyridine ring. The proximity to electronegative chlorine atoms and the ring nitrogen will cause variations in their electronic environments.

Experimental Protocol for NMR Data Acquisition

To experimentally validate the predicted data, the following protocol should be followed. This ensures reproducibility and high-quality data.

Sample Preparation

-

Compound Purity: Ensure the sample of 2,4-dichloro-3,5,6-trimethylpyridine is of high purity to avoid signals from impurities.

-

Solvent Selection: A deuterated solvent is essential to avoid a large solvent signal in ¹H NMR.[5] Chloroform-d (CDCl₃) is a suitable choice for this compound.

-

Concentration: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of CDCl₃.[5]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[6]

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can also be used as an internal standard (δ = 0.00 ppm).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,4-dichloro-3,5,6-trimethylpyridine, along with a robust experimental protocol for data acquisition. The predicted chemical shifts and their underlying rationale offer a valuable resource for scientists working with this compound, facilitating its identification and characterization. The provided methodologies are grounded in the fundamental principles of NMR spectroscopy and are designed to yield high-quality, reliable data.

References

-

Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Jonas, A. & Khun, S. (2020). GNN for NMR Prediction. arXiv. Available at: [Link]

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Sayeeda, Z. (2022). University of Alberta Libraries. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. ACS Publications. Available at: [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Springer. Available at: [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

NMR Sample Preparation. University of Illinois. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

-

Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

-

Basic- NMR- Experiments. Bruker. Available at: [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. University of Alberta. Available at: [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link]

-

NMR Spectroscopy. Michigan State University. Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Compound Interest. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

-

A new program to 13C NMR spectrum prediction based on tridimensional models. IOS Press. Available at: [Link]

-

How to Predict NMR in ChemDraw. YouTube. Available at: [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Guide: Mass Spectrometry Characterization of 2,4-Dichloro-3,5,6-trimethylpyridine

Part 1: Executive Summary & Physicochemical Context

The Analytical Imperative

2,4-Dichloro-3,5,6-trimethylpyridine (CAS: 109371-17-7) represents a critical structural motif in the synthesis of pyridine-based agrochemicals (e.g., auxin-mimic herbicides) and specific pharmaceutical intermediates.[1][2][3][4][5][6] Its analysis is frequently required during impurity profiling , process optimization , and environmental fate studies .[1][3]

Accurate mass spectrometric characterization of this compound is challenging due to the interplay between its polychlorinated isotopic signature and the stability of the fully substituted pyridine ring.[3] This guide provides a definitive framework for its identification and quantification, moving beyond simple library matching to mechanistic verification.

Physicochemical Profile

Understanding the molecule's physical properties is a prerequisite for selecting the correct ionization source and introduction method.[3]

| Property | Value | Analytical Implication |

| Molecular Formula | C₈H₉Cl₂N | Basis for exact mass calculation.[1][3][7] |

| Monoisotopic Mass | 189.0112 Da | Target for High-Resolution MS (HRMS).[1][3][7] |

| Boiling Point | ~260–280 °C (Predicted) | Suitable for GC-MS; requires high inlet temps.[1][3][7] |

| LogP | ~3.5–4.0 | Hydrophobic; requires organic solvents (MeOH/ACN) for LC-MS.[1][3][7] |

| pKa | ~2–3 (Predicted) | Weakly basic due to Cl electron withdrawal; requires acidic mobile phase for ESI(+).[1][3][7] |

Part 2: Mass Spectral Interpretation (The Core)[1][3]

The Isotopic Signature (The "Fingerprint")

The most immediate diagnostic feature of 2,4-Dichloro-3,5,6-trimethylpyridine is the isotopic cluster generated by the two chlorine atoms.[1][3] In low-resolution MS (e.g., single quadrupole), this pattern validates the elemental composition before fragmentation analysis begins.[1][3]

Chlorine Isotope Abundance (

Critical Check: If your acquired spectrum deviates significantly (>10%) from this 100:66:11 ratio, suspect co-eluting impurities or isobaric interferences.[1][3]

Fragmentation Mechanics (EI Source - 70 eV)

Under Electron Ionization (EI), the molecular ion (

Key Diagnostic Ions:

-

m/z 189 (

): The molecular ion.[1][3] -

m/z 154 (

): Homolytic cleavage of the C-Cl bond.[1][3] This is often the base peak or a major fragment in chlorinated aromatics.[3] -

m/z 153 (

): Elimination of HCl. This is mechanistically favored here due to the "Ortho Effect" : a hydrogen from a neighboring methyl group (positions 3 or 5) interacts with the chlorine (position 2 or 4), facilitating HCl loss and ring cyclization.[1][3] -

m/z 118 (

): Sequential loss of chlorines.[1][3]

Figure 1: Proposed EI Fragmentation Pathway for 2,4-Dichloro-3,5,6-trimethylpyridine showing competitive loss of Cl and HCl facilitated by methyl proximity.[1][3][8]

Part 3: Analytical Protocols

Method A: GC-MS (Structural Identification)

Objective: Routine purity analysis and unknown identification.[1][3]

-

Inlet: Split/Splitless @ 280°C.

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.[1][3]

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace residues in soil or biological matrices (e.g., metabolite studies).[1][3]

-

Ionization: Electrospray Ionization (ESI) - Positive Mode.[1][3]

-

MRM Transitions (Multiple Reaction Monitoring):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| 190.0 ( | 154.0 | 20–25 | Loss of HCl (Specific).[1][3][7] |

| 190.0 ( | 119.0 | 35–40 | Ring fragmentation/Loss of 2nd Cl. |

| 192.0 ( | 156.0 | 20–25 | Confirmation transition (Isotope fidelity).[3][7] |

Part 4: Workflow for Impurity Profiling

When analyzing synthesis batches, 2,4-Dichloro-3,5,6-trimethylpyridine often appears alongside its regioisomers.[1][3] The following workflow ensures differentiation.

Figure 2: Analytical workflow for separating and identifying chlorinated pyridine intermediates.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7975, 2-Methylpyridine (Structural Analog Reference).[1][3] Retrieved from [Link][1][3]

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide.[1][3] Academic Press.[1][3] (Standard text for interpretation of chlorinated isotope patterns).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][3] University Science Books. (Source for "Ortho Effect" mechanisms in substituted aromatics).[1][3]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. CAS 109371-17-7 | 3H32-5-8P | MDL MFCD00209363 | 2,4-Dichloro-3,5,6-trimethylpyridine | SynQuest Laboratories [synquestlabs.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. 2,4-DICHLORO-3,5,6-TRIMETHYLPYRIDINE | 109371-17-7 [m.chemicalbook.com]

- 5. 109371-17-7|2,4-Dichloro-3,5,6-trimethylpyridine|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]

- 8. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility Profiling & Process Engineering of 2,4-Dichloro-3,5,6-trimethylpyridine

The following is an in-depth technical guide on the solubility and process engineering of 2,4-Dichloro-3,5,6-trimethylpyridine , a critical intermediate in the synthesis of pharmaceutical proton pump inhibitors.

Executive Summary

2,4-Dichloro-3,5,6-trimethylpyridine (CAS: 109371-17-7) is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of Omeprazole and related proton pump inhibitors (PPIs).[1] Its downstream conversion typically involves nucleophilic substitution to yield 4-methoxy-2,3,5-trimethylpyridine.

Precise solubility data for this compound is often proprietary or absent from open literature. Consequently, this guide serves two functions:

-

Predictive Profiling: Establishing the theoretical solubility behavior based on structural analogs and process conditions.

-

Experimental Standardization: Providing a validated protocol for determining solubility curves and thermodynamic parameters (Apelblat/van’t Hoff analysis) to support process scale-up and crystallization optimization.

Physicochemical Profile & Structural Analysis

The solubility behavior of 2,4-Dichloro-3,5,6-trimethylpyridine is governed by the interplay between its lipophilic methyl/chloro substituents and the polar pyridine nitrogen.

| Property | Specification |

| IUPAC Name | 2,4-Dichloro-3,5,6-trimethylpyridine |

| CAS Registry | 109371-17-7 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Physical State | Solid / Crystalline Powder |

| Polarity Profile | Low-to-Moderate (Lipophilic dominance due to -Cl and -CH₃ groups) |

| Key Solvents | High Solubility: DMSO, DMF, Dichloromethane, TolueneModerate Solubility: Methanol, Ethanol, Ethyl AcetateLow Solubility: Water (Hydrophobic) |

Structural Solubility Logic

-

Hydrophobicity: The presence of two chlorine atoms and three methyl groups significantly reduces water solubility compared to bare pyridine.

-

Solvent Interaction: The pyridine nitrogen retains basic character, allowing solubility in dilute acids (via protonation), though this is often avoided during purification to prevent hydrolysis.

-

Process Solvents: The subsequent methoxylation step typically uses Methanol (MeOH) or DMSO , making solubility in these solvents the critical quality attribute (CQA) for process yield.

Experimental Protocol: Solubility Determination

Standardized Workflow for Researchers

To generate the missing thermodynamic data required for crystallization design, the Laser Dynamic Method is the industry standard. This method minimizes material usage and provides high-precision saturation points.

Methodology: Laser Dynamic Monitoring

Objective: Determine the mole fraction solubility (

Apparatus Setup:

-

Jacketed Glass Vessel (50 mL): Controlled by a thermostatic water bath (

K). -

Laser System: He-Ne laser source and light intensity detector.

-

Agitation: Magnetic stirring at 400 rpm.

Step-by-Step Procedure:

-

Preparation: Add a known mass of solvent (

) to the vessel. -

Addition: Add a precise mass of solute (

) in excess of expected solubility. -

Dissolution: Heat slowly until the solution becomes clear (laser transmission maximizes).

-

Nucleation Detection: Cool the solution at a controlled rate (e.g., 2 K/h). The temperature at which laser intensity drops sharply (turbidity onset) is recorded as the saturation temperature (

) . -

Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Figure 1: Workflow for Laser Dynamic Solubility Determination.

Thermodynamic Modeling Framework

Once experimental data is collected, it must be correlated using thermodynamic models to predict solubility at any temperature and optimize crystallization yield.

Modified Apelblat Equation

The most robust model for non-ideal organic solutions. It correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Used to interpolate solubility data for cooling crystallization curves.

van’t Hoff Analysis (Thermodynamic Functions)

To understand the energetics of dissolution:

-

Enthalpy of Dissolution (

): Typically positive (endothermic) for this class of compounds, implying solubility increases with temperature. -

Entropy of Dissolution (

): Reflects the disorder increase upon dissolving. -

Gibbs Free Energy (

):

Process Engineering & Purification Strategy

The solubility profile dictates the purification strategy for 2,4-Dichloro-3,5,6-trimethylpyridine from its synthesis reaction mixture (POCl₃ reaction).

Synthesis Context[2][3]

-

Reagent/Solvent: Phosphorus Oxychloride (POCl₃).[3]

-

Quench: The reaction mixture is typically quenched into ice water.

Purification Workflow

Due to its low water solubility, the product precipitates upon aqueous quenching. However, impurities (unreacted pyridone, mono-chloro byproducts) may co-precipitate.

Recommended Purification Scheme:

-

Extraction: Use Dichloromethane (DCM) or Toluene . The product has high solubility here, while polar impurities remain in the aqueous phase.

-

Solvent Swap: Distill off DCM and swap to Methanol or Isopropanol .

-

Cooling Crystallization:

-

Heat the alcohol solution to near-boiling (high solubility).

-

Cool to 0–5°C. The steep solubility curve of chlorinated pyridines in alcohols ensures high recovery and purity.

-

Figure 2: Purification Process Flow based on Solubility Differentials.

References

-

Synthesis of Omeprazole Intermediates

-

General Solubility Measurement Methodology

- Title: "Measurement and Correlation of Solubility of 2,4-Dinitro-l-phenylalanine in Monosolvents." (Example of Laser Dynamic Method).

-

Source:

-

Chemical Properties & Safety Data

-

Reaction Mechanism & Solvent Effects

-

Title: "Nucleophilic Substitution Strategies for Methoxylation of Chlorinated Pyridines."[3]

-

Source:

-

Sources

- 1. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 [smolecule.com]

- 4. US4544750A - Certain pyridyl-N-oxide intermediates for the preparation of omeprazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 [smolecule.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109371-17-7 Name: [xixisys.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Omeprazole Impurity 24

This guide provides a detailed examination of Omeprazole Impurity 24, a known related substance of the proton pump inhibitor, Omeprazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to deliver expert insights into the impurity's chemical identity, analytical detection, and strategies for its control, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Impurity Profiling in Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor that effectively treats conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by suppressing gastric acid secretion[1][2]. The chemical name for Omeprazole is 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1]. The synthesis and storage of Active Pharmaceutical Ingredients (APIs) like Omeprazole are complex processes where impurities can form through various pathways, including side reactions, degradation, or the presence of contaminants in starting materials[1][3].

Pharmaceutical impurities are substances that coexist with the API and can arise during synthesis or upon aging[3]. The identification, quantification, and control of these impurities are critical components of drug development and regulatory assessment. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate stringent control over impurities to ensure the safety and quality of pharmaceutical products. This guide focuses specifically on Omeprazole Impurity 24, providing a core technical resource for its characterization and control.

Core Identification and Physicochemical Characteristics of Omeprazole Impurity 24

Omeprazole Impurity 24 is a complex heterocyclic molecule. Its definitive identification is fundamental for its detection and for understanding its formation.

The chemical structure is identified as 3,9-Dimethoxy-2,4-dimethylbenzo[4][5]imidazo[1,2-b]pyrido[1,2-d][1][4][6]thiadiazine [6][7]. This structure represents a significant deviation from the parent omeprazole molecule, suggesting a complex formation pathway.

Table 1: Physicochemical and Identification Data for Omeprazole Impurity 24

| Parameter | Data | Source(s) |

| IUPAC Name | 3,9-Dimethoxy-2,4-dimethylbenzo[4][5]imidazo[1,2-b]pyrido[1,2-d][1][4][6]thiadiazine | [6][7] |

| CAS Number | 2451927-87-8 | [6][7] |

| Molecular Formula | C₁₇H₁₇N₃O₂S | [6][7] |

| Molecular Weight | 327.40 g/mol | [6][7] |

| SMILES | CC1=C(OC)C(C)=CN2C3=NC4=CC=C(OC)C=C4N3SC=C21 | [6][7] |

| InChI | InChI=1S/C17H19N3O2/c1-10-9-20(12(3)11(2)16(10)22-5)17-18-14-7-6-13(21-4)8-15(14)19-17/h6-9H,3H2,1-2,4-5H3,(H,18,19) (Note: InChI from source appears to have an error in the formula) | [6] |

| Storage | Store at refrigerator (2-8°C) for long-term storage | [7] |

A 2D rendering of the chemical structure based on the IUPAC name and SMILES string reveals a fused polycyclic system, distinct from the benzimidazole and pyridine rings linked by a methylsulfinyl group in omeprazole.

Postulated Formation Pathway

While specific literature detailing the synthetic origin of Omeprazole Impurity 24 is not publicly available, its complex fused-ring structure suggests it is likely formed under specific stress conditions (e.g., heat, light, or reactive reagents) during synthesis or degradation. The structure may arise from an intramolecular cyclization cascade involving the sulfinyl linker and the benzimidazole and pyridine rings of omeprazole or a related intermediate. Understanding this pathway is crucial for developing effective control strategies.

Below is a conceptual diagram illustrating a potential logic for the formation of such an impurity.

Caption: Conceptual pathway for the formation of Omeprazole Impurity 24.

Analytical Methodologies for Detection and Quantification

The control of any pharmaceutical impurity relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the cornerstone for analyzing omeprazole and its related substances, as referenced in various pharmacopeias and literature[3][4][8].

Expertise in Method Development: A Self-Validating Protocol

A successful analytical method must be selective, sensitive, and robust. For an impurity like Omeprazole Impurity 24, a gradient HPLC method is often necessary to achieve adequate separation from the parent API and other related substances. The causality behind our experimental choices is explained below.

Workflow for Analytical Method Development & Validation

Caption: Workflow for HPLC method development and validation.

Protocol: Reverse-Phase HPLC for Omeprazole Impurity 24

This protocol is a robust starting point for the separation and quantification of Impurity 24.

-

Chromatographic System and Column:

-

System: A gradient-capable HPLC or UHPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Rationale (Expertise): A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, including omeprazole and its impurities. A smaller particle size (e.g., < 5 µm) enhances peak efficiency and resolution.

-

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Rationale (Trustworthiness): A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and sharp peak shapes.

-

-

Mobile Phase B: Acetonitrile.

-

Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 20% B (re-equilibration)

-

Rationale: A gradient is essential to elute both the more polar and highly non-polar impurities within a reasonable runtime while ensuring good separation from the main omeprazole peak.

-

-

-

Operational Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

-

Detection Wavelength: 280 nm or 302 nm.

-

Rationale: Wavelength should be chosen based on the UV absorbance maxima of both omeprazole and the impurity to ensure adequate sensitivity for both.

-

-

Injection Volume: 10 µL.

-

-

System Suitability (Self-Validation):

-

Before analysis, inject a solution containing omeprazole and a known amount of Impurity 24.

-

Resolution: The resolution between the omeprazole peak and the Impurity 24 peak must be > 2.0.

-

Tailing Factor: The tailing factor for the omeprazole peak should be < 1.5.

-

Reproducibility: Relative standard deviation (RSD) of peak areas from six replicate injections should be < 2.0%.

-

Rationale (Trustworthiness): These system suitability tests confirm that the chromatographic system is performing correctly on the day of analysis, ensuring the validity of the results.

-

-

Regulatory Perspective and Control Strategies

While specific regulatory limits for Impurity 24 are not defined in major pharmacopeias like the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), its control falls under the general guidelines for unspecified impurities[4]. The ICH Q3A guideline requires that any impurity present at a level of 0.10% or higher be reported, and any impurity above 0.15% be identified and qualified (i.e., its safety established).

Control Strategies:

-

Process Optimization: Understanding the formation pathway of Impurity 24 is the most effective control strategy. Modifying reaction conditions (e.g., temperature, pH, solvent, reagents) can minimize its formation.

-

Purification: Develop robust purification steps, such as recrystallization or preparative chromatography, to effectively remove Impurity 24 from the final API.

-

Specification Setting: Establish an in-house limit for Impurity 24 in the final drug substance specification based on batch data and toxicological assessments.

-

Stability Testing: Monitor the levels of Impurity 24 during stability studies to ensure it does not form or increase to unacceptable levels during the product's shelf life.

Conclusion

Omeprazole Impurity 24 is a complex related substance that requires careful control and monitoring. While specific literature on its formation and toxicology is limited, established principles of analytical chemistry and process development provide a clear path forward. This guide has detailed its chemical identity and provided a robust, scientifically-grounded HPLC protocol for its analysis. By applying these expert methodologies and control strategies, drug developers can ensure the quality and safety of omeprazole products, meeting the stringent requirements of the global pharmaceutical industry.

References

- Alentris Research Pvt. Ltd. Omeprazole Impurity 24. (n.d.).

- Daicel Pharma Standards. Omeprazole Impurities Manufacturers & Suppliers. (n.d.).

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- European Pharmacopoeia 7.0. (2011). OMEPRAZOLE.

-

Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 6(2), e03359. [Link]

- Sigma-Aldrich.

- Pharmaffili

- Google Patents. (2020). RU2726320C1 - Method for determining omeprazole impurity components.

- Kovács, Z., et al. (2015). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.

- Clearsynth. Omeprazole Impurity 24 | CAS No. 2451927-87-8. (n.d.).

- Sigma-Aldrich. Omeprazole impurity D EP Reference Standard CAS 88546-55-8. (n.d.).

- GLP Pharma Standards. Omeprazole | CAS No- 73590-58-6. (n.d.).

-

ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). [Link]

Sources

- 1. Omeprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. drugfuture.com [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. alentris.org [alentris.org]

- 7. clearsynth.com [clearsynth.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Introduction: The Pivotal Role of Dichloropyridines and the Predictive Power of Theoretical Chemistry

An In-depth Technical Guide to the Theoretical Properties of Substituted Dichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted dichloropyridines are a class of heterocyclic compounds fundamental to modern chemistry. As core structural motifs, they are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the unique interplay between the nitrogen heteroatom and the two chlorine substituents, which modulates the electronic properties, reactivity, and intermolecular interactions of the pyridine ring.[1] Pyridine derivatives are key intermediates for synthesizing compounds with a wide range of therapeutic properties, from anticancer to antimicrobial agents.[2][3]

Understanding the site-selectivity of reactions on the dichloropyridine scaffold is a significant challenge due to the subtle electronic differences between the carbon positions.[4][5] This is where theoretical and computational chemistry provides an indispensable toolkit. By simulating molecular systems at an atomic level, we can predict and rationalize a molecule's behavior, offering profound insights that guide experimental design and accelerate the discovery process.[6] This guide provides an in-depth exploration of the theoretical properties of substituted dichloropyridines, explaining the causality behind computational choices and grounding these insights in established scientific principles.

Isomerism and Fundamental Structure: The Impact of Chlorine Substitution

The parent dichloropyridine, with the formula C₅H₃Cl₂N, exists as six distinct constitutional isomers, differentiated by the positions of the two chlorine atoms on the pyridine ring.[7] The location of these electron-withdrawing chlorine atoms, in conjunction with the inherent electronegativity of the ring nitrogen, dictates the foundational electronic landscape of the molecule. This landscape, in turn, governs the molecule's stability, reactivity, and potential for intermolecular interactions.

For instance, the positions of the chlorine atoms in 3,5-dichloropyridine are crucial for its activity as a P2X7 receptor antagonist, with other isomers showing significantly reduced activity.[8] This highlights how isomerism is a critical determinant of biological function.

Electronic Properties and Chemical Reactivity: A Quantum Mechanical Perspective

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), allow us to visualize and quantify these properties, providing a predictive framework for chemical behavior.[9][10]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11]

For 2,3-dichloropyridine, DFT calculations have shown the HOMO to be concentrated over the entire molecule, while the LUMO is located mainly over the pyridine ring with some density on the chlorine atoms.[10][11] The calculated energy gap of 5.75 eV for this isomer suggests a strong chemical reactivity.[10][11]

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the pyridine nitrogen). These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms or electron-withdrawing groups. These are susceptible to nucleophilic attack.

MEP analysis has been shown to correlate well with biological properties and can predict where substitution reactions are most likely to occur.[11] The electronegative regions identified on an MEP map require energy to be overcome for a substitution reaction to proceed, providing a quantitative basis for understanding reactivity.[11]

Aromaticity and Tautomerism

Aromaticity is a key concept that explains the stability and reactivity of cyclic, unsaturated compounds.[12] The introduction of substituents can influence the aromatic character of the pyridine ring.[13] Furthermore, substituted pyridines bearing hydroxyl, thiol, or amino groups can exist in different tautomeric forms (e.g., the 2-hydroxypyridine <=> 2-pyridone equilibrium).[14]

The relative stability of these tautomers is influenced by factors such as the solvent and intramolecular interactions, and does not always correlate directly with aromaticity.[14] Computational methods can predict the relative energies of different tautomers, providing insight into which form is likely to predominate under specific conditions.[15][16] This is crucial in drug development, as different tautomers can exhibit vastly different biological activities and binding affinities.[12]

Predicting Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and for validating theoretical models against experimental reality.

-

NMR Spectroscopy: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By comparing calculated spectra for different isomers or conformers with experimental data, one can confidently assign the correct structure.[17]

-

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.[9] This allows for the assignment of specific vibrational modes to functional groups within the molecule.[18] For molecules like 2,3-dichloropyridine where experimental spectra may not be readily available, calculated spectra provide a valuable roadmap for experimentalists.[9][10]

The Role of Non-Covalent Interactions

Non-covalent interactions are the forces that govern how molecules recognize and interact with each other.[19] They are paramount in understanding crystal packing, protein-ligand binding, and the formation of supramolecular structures.[2][20] For substituted dichloropyridines, halogen bonding is a particularly important interaction.

Halogen Bonding: This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair on a nitrogen atom. The chlorine atoms on a dichloropyridine ring can act as halogen bond donors, influencing molecular assembly in the solid state and binding affinity to biological targets.[21][22] Computational studies are essential for quantifying the strength and directionality of these interactions.[23]

A Practical Workflow for Theoretical Analysis

To ensure trustworthy and reproducible results, a systematic computational protocol is essential. The following outlines a self-validating workflow for analyzing a substituted dichloropyridine using DFT.

Expert Insight: The Rationale Behind Method Selection

The choice of a computational method and basis set is a critical decision that balances accuracy with computational cost.

-

Method (DFT - B3LYP): Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a good compromise between accuracy and efficiency. The B3LYP functional is a hybrid functional that has a long track record of providing reliable results for a wide range of organic molecules, including their geometries and vibrational frequencies.[9][17]

-

Basis Set (e.g., 6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that is well-suited for describing the electronic structure of molecules containing heteroatoms and for calculating properties like vibrational spectra and non-covalent interactions. The diffuse functions ("++") are particularly important for accurately describing lone pairs and anions.[17][24]

Step-by-Step Computational Protocol

-

Structure Input: Draw the 2D structure of the desired substituted dichloropyridine isomer in a molecular editor (e.g., GaussView, Avogadro) and perform an initial, rough 3D cleanup.

-

Geometry Optimization:

-

Perform a full geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

This step finds the lowest energy conformation of the molecule, its equilibrium geometry.

-

Self-Validation: The optimization calculation converges when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.

-

Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

-

-

Property Calculations:

-

Using the optimized geometry, perform single-point energy calculations to determine electronic properties.

-

Calculate and visualize HOMO, LUMO, and the MEP surface.

-

Predict NMR chemical shifts.

-

-

Data Analysis and Experimental Correlation:

-

Analyze the HOMO-LUMO gap to assess reactivity.

-

Interpret the MEP map to predict sites of electrophilic and nucleophilic attack.

-

Compare the calculated vibrational frequencies and NMR chemical shifts with available experimental data. A good correlation validates the chosen theoretical model.

-

Visualization of the Theoretical Workflow

The logical flow of a computational investigation can be summarized in the following diagram.

Caption: A workflow for the theoretical analysis of substituted dichloropyridines.

Quantitative Data Summary

The following table summarizes key theoretical properties calculated for 2,3-Dichloropyridine, providing a quantitative snapshot of its electronic character.

| Property | Calculated Value | Significance | Reference |

| Total Energy | -274.9074 a.u. | Ground state electronic energy of the optimized molecule. | [10] |

| HOMO Energy | -7.47 eV | Indicates the energy of the highest energy electrons available for donation. | [10] |

| LUMO Energy | -1.72 eV | Indicates the energy of the lowest energy orbital available to accept electrons. | [10] |

| HOMO-LUMO Gap | 5.75 eV | A smaller gap suggests higher chemical reactivity and polarizability. | [10][11] |

| Dipole Moment | 4.36 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. | [10] |

Conclusion

The theoretical investigation of substituted dichloropyridines offers unparalleled insight into their structure, reactivity, and potential applications. Through the robust framework of quantum chemistry, researchers can dissect the subtle electronic effects of substitution, predict reaction outcomes, and rationalize spectroscopic data. This predictive power is not merely an academic exercise; it is a vital tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. By integrating computational workflows with experimental validation, scientists can navigate the complex chemical space of these important heterocycles with greater efficiency and precision, accelerating the pace of innovation.

References

-

Wikipedia. Dichloropyridine. [Link]

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Scholars Research Library. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. [Link]

-

Scholars Research Library. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study | Abstract. [Link]

-

ResearchGate. Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. [Link]

-

Wikipedia. 2,6-Dichloropyridine. [Link]

-

ResearchGate. Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine | Request PDF. [Link]

-

ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. [Link]

-

MDPI. On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. [Link]

-

arXiv. Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. [Link]

-

ACS Publications. Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

International Research Journal of Multidisciplinary Technovation. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

-

PMC - NIH. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]

-

PMC - NIH. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

-

MDPI. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

-

ResearchGate. Polyhalogenated bipyridines: halogen interactions and building blocks. [Link]

-

YouTube. Chemistry for Biology: Non-covalent Interactions. [Link]

-

International Research Journal of Multidisciplinary Technovation. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. [Link]

-

quimicaorganica.org. Tautomerism in aromatic heterocycles. [Link]

-

NIH. Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2. [Link]

-

PMC - NIH. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

-

OUCI. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. [Link]

-

Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

-

ResearchGate. Aromaticity and Tautomerism in Porphyrins and Porphyrinoids | Request PDF. [Link]

-

PubMed. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. [Link]

-

Encyclopedia.pub. Computational Chemistry Methods. [Link]

-

RSC Publishing. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry. [Link]

-

MDPI. Crystals | Special Issue : Theoretical Investigation on Non-covalent Interactions. [Link]

-

PMC - PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]

-

MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]

-

IDOSR JOURNALS. Quantum mechanical methods in computational chemistry. [Link]

-

PMC. Classification of So-Called Non-Covalent Interactions Based on VSEPR Model. [Link]

-

RSC Publishing. Aromatic character and relative stability of neo-confused porphyrin tautomers and related compounds. Organic & Biomolecular Chemistry. [Link]

-

MDPI. Non-Covalent Interactions in Coordination and Organometallic Chemistry. [Link]

-

Doc Brown's revision notes. dihalopropanes isomerism. [Link]

-

MDPI. Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. [Link]

-

Doc Brown's revision notes. 21 constitutional isomers of molecular formula C5H10Cl2. [Link]

-

NIST WebBook. Pyridine, 2,6-dichloro-. [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. idosr.org [idosr.org]

- 7. Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 15. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [asianrepo.org]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. preprints.org [preprints.org]

Safety and Handling Precautions for Chlorinated Pyridines: A Technical Guide

Executive Summary

Chlorinated pyridines (e.g., 2-chloropyridine, 2,6-dichloropyridine) represent a class of high-value heterocyclic intermediates widely used in the synthesis of pharmaceuticals (antihistamines, antiarrhythmics) and agrochemicals. While chemically versatile, they pose severe acute health risks , particularly through dermal absorption and inhalation .

This guide departs from generic safety templates to address the specific "penetrating" nature of these compounds. Unlike standard organic solvents, chlorinated pyridines combine the volatility of pyridine with the lipophilicity of halogenated hydrocarbons, allowing them to bypass standard nitrile glove defenses and rapidly enter the bloodstream. The primary safety objective is the absolute maintenance of the "Barrier Defense" to prevent systemic neurotoxic and hepatotoxic effects.

Chemical & Toxicological Profile

Understanding the molecular behavior of chlorinated pyridines is prerequisite to safe handling. The addition of chlorine atoms to the pyridine ring increases lipophilicity (LogP), enhancing skin permeation while retaining the ring's inherent toxicity.

Key Derivatives and Hazards

| Compound | CAS No.[1][2] | Physical State | Acute Toxicity (GHS) | Critical Hazard Note |

| 2-Chloropyridine | 109-09-1 | Liquid (Oily) | Fatal in contact with skin (H310) Fatal if inhaled (H330)Toxic if swallowed (H301) | Rapidly absorbed through skin. Liver/Kidney necrosis target. |

| 2,6-Dichloropyridine | 2402-78-0 | Solid/Crystals | Toxic if swallowed (H301)Irritant (H315/H319) | Dust inhalation hazard. High potential for severe eye damage. |

| 3-Chloropyridine | 626-60-8 | Liquid | Harmful if swallowed/inhaled | Less acutely fatal than the 2-isomer but retains severe irritant properties. |

Mechanism of Toxicity

-

Systemic Effect: Once absorbed, these compounds undergo metabolic activation (often via N-oxidation) in the liver. This generates reactive intermediates that deplete glutathione and bind covalently to hepatic macromolecules, leading to centrilobular necrosis .

-

Local Effect: The basic nitrogen lone pair allows these compounds to act as severe irritants to mucous membranes.

-

Reactivity Hazard: The C-Cl bond, especially at the 2- and 4-positions, is susceptible to Nucleophilic Aromatic Substitution (SNAr) . While useful for synthesis, this makes the compounds reactive toward biological nucleophiles (DNA/Proteins), posing potential mutagenic risks.

The "Barrier Defense" Strategy (Engineering & PPE)

Critical Warning: Standard laboratory nitrile gloves provide inadequate protection against pyridine derivatives. The breakthrough time for nitrile can be less than 5 minutes.

Glove Selection Protocol

You must employ a "Multi-Layer" approach for any handling of neat liquids or concentrated solutions (>1M).

-

Primary Barrier (Inner): Laminate Film (e.g., Silver Shield® / Barrier®) .

-

Rationale: These offer >480 minutes of breakthrough time.

-

-

Mechanical Barrier (Outer): Disposable Nitrile (min 5 mil) .

-

Rationale: Laminate gloves are baggy and offer poor grip. The outer nitrile glove provides dexterity and protects the inner laminate layer from physical tears.

-

-

Alternative: Butyl Rubber (0.7 mm) is acceptable for splash protection but offers less dexterity than the laminate/nitrile combo.

Engineering Controls

-

Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Volatility Control: 2-Chloropyridine has a penetrating, unpleasant odor detectable at ppb levels. If you can smell it, the exposure is already occurring.

-

Vacuum Traps: When removing solvents via rotary evaporation, a secondary cold trap (dry ice/acetone) is mandatory to prevent exhaust of vapors into the lab atmosphere.

Operational Protocols

Workflow Logic: Synthesis & Handling

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop Work" triggers if barriers are compromised.

Figure 1: Operational workflow for handling chlorinated pyridines, highlighting critical safety checkpoints.

Storage and Stability

-

Incompatibility: Store away from strong oxidizers (peroxides, nitric acid) and strong acids . Reaction with oxidizers can be violent; reaction with acids is exothermic (salt formation).

-

Conditions: Store in a cool, dry, well-ventilated flammable cabinet. Keep containers tightly sealed to prevent the escape of fugitive vapors.

-

Shelf Life: Chlorinated pyridines are generally stable but can darken over time due to N-oxide formation or trace polymerization.

Emergency Response: The "Speed Protocol"

Because dermal absorption is the primary fatality vector, speed is critical.

-

Skin Contact:

-

IMMEDIATELY (0-10 seconds): Remove contaminated clothing/gloves. Do not wipe; peel off to avoid spreading.

-

FLUSH (10s - 15 min): Wash with copious amounts of soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.

-

-

Eye Contact:

-

Flush for 15 minutes. Hold eyelids open.

-

-

Inhalation:

-

Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Waste Management & Deactivation

Disposal Classification

Chlorinated pyridines are Hazardous Waste .

-

RCRA Status: While 2-chloropyridine is not explicitly P-listed, it exhibits toxicity characteristics that mandate handling it with the same rigor as P-listed pyridine wastes.

-

Segregation: Do not mix with oxidative waste streams (e.g., Chromic acid waste).

Pre-Disposal Stabilization (Optional)

For reaction mixtures or small spills, volatility can be reduced by converting the free base to its hydrochloride salt.

-

Protocol: Slowly add dilute Hydrochloric Acid (1M or 2M) to the waste solution until pH < 4.

-

Result: This forms the pyridinium salt (e.g., 2-chloropyridinium chloride), which is water-soluble, non-volatile, and safer to handle during transfer to waste drums. Note: This does not detoxify the molecule, it only controls volatility.

References

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Chloropyridine.[2] NIH Publication No. 14-5932. [Link]

-

PubChem. 2-Chloropyridine - Compound Summary (CID 7977). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 2,6-dichloropyridine. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Chloropyridine. [Link]

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 2,4-Dichloro-3,5,6-trimethylpyridine

Abstract & Core Directive

This guide details the reactivity profile of 2,4-dichloro-3,5,6-trimethylpyridine (1) , a critical intermediate in the synthesis of substituted pyridines for pharmaceutical applications (e.g., proton pump inhibitors like Omeprazole).[1][2][3]

The core challenge with this substrate is regioselectivity .[1][2][3] The molecule possesses two electrophilic sites (C2-Cl and C4-Cl) with opposing steric and electronic biases.[1][2][3] While the C4 position is electronically activated (para to nitrogen), it is sterically shielded by flanking methyl groups at C3 and C5.[1][2][3] Conversely, the C2 position is less hindered but electronically distinct.[1][2]

This application note provides two validated protocols:

-

The Industrial Stepwise Route: Selective C2-hydrodehalogenation followed by C4-substitution (High Yield, C4-Selective).[1][2][4][3]

-

Direct Nucleophilic Substitution: Analysis of conditions for direct

and the resulting isomeric mixtures.

Mechanistic Insight: The Steric-Electronic Conflict

To design effective experiments, one must understand the forces governing the reactivity of (1) .

Electronic Activation vs. Steric Hindrance[1][2][4]

-

Electronic Bias (Favors C4): In pyridine systems, the C4 position is generally more electrophilic than C2 due to the stronger mesomeric withdrawal of the nitrogen atom.[1][2][3] Under standard

conditions, nucleophiles prefer C4.[1][2][4][3] -

Steric Bias (Favors C2):

-

C4 Environment: The C4-Cl is sandwiched between two methyl groups (Positions 3 and 5).[2][3] This creates a "steric pocket" that significantly retards the approach of nucleophiles.[1][2][3]

-

C2 Environment: The C2-Cl is flanked by the ring nitrogen and only one methyl group (Position 3).[2][3] It is kinetically more accessible.[1][2][4]

-

The "Reduction-First" Strategy

Because direct nucleophilic attack often leads to mixtures or low yields due to the steric blockade at C4, the industry standard (Omeprazole synthesis) employs a "Reduction-First" strategy.[2][3]

-

Selective Hydrogenolysis: The C2-Cl is removed selectively using Pd/C in acidic media.[1][2][3][5][6]

-

Nucleophilic Attack: The remaining C4-Cl, now the only leaving group, is forced to react despite the steric hindrance, typically requiring polar aprotic solvents (DMSO) and heat.[1][2][3]

Experimental Protocols

Protocol A: Selective Synthesis of 4-Chloro-2,3,5-trimethylpyridine

Target: Removal of C2-Chlorine to isolate the C4-reactive intermediate.[1][2][4]

Principle: Acidic hydrogenolysis activates the pyridine ring and directs palladium-catalyzed reduction to the less sterically hindered C2 position.[1][2][3]

Materials:

-

Substrate: 2,4-Dichloro-3,5,6-trimethylpyridine[1][2][4][5][6][7][8][9][10][11]

-

Catalyst: 10% Pd/C (50% water wet)[3]

-

Solvent: Ethanol / Acetic Acid (or H2SO4 trace)[10]

Procedure:

-

Preparation: Dissolve 10.0 g of 2,4-dichloro-3,5,6-trimethylpyridine in 100 mL of Ethanol.

-

Acidification: Add 1.0 equivalent of concentrated H2SO4 or Acetic Acid. Note: Acidic pH is critical for C2-selectivity.[1][2][4][3] Neutral conditions may lead to over-reduction to 2,3,5-trimethylpyridine.[1][2][4]

-

Catalyst Addition: Inert the vessel with nitrogen.[1][2][3] Add 0.5 g of 10% Pd/C.

-

Hydrogenation: Introduce Hydrogen gas (balloon or low-pressure shaker at 20-30 psi). Stir vigorously at Room Temperature (25°C).

-

Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 2-4 hours.[1][2][3] Look for the disappearance of the dichloro starting material and the formation of the monochloro species.[1][2]

-

Workup: Filter the catalyst through Celite. Neutralize the filtrate with aqueous NaOH (to pH ~8).[2]

-

Extraction: Concentrate ethanol, extract residue with Toluene or Ethyl Acetate.[1][2][4][3]

-

Yield: Expected yield of 4-chloro-2,3,5-trimethylpyridine is >85%.[1][2][4][3]

Protocol B: Regioselective for 4-Alkoxy-2,3,5-trimethylpyridine

Target: Substitution of the sterically hindered C4-Chlorine.[1][2][4]

Principle: The 3,5-dimethyl "steric gate" at C4 requires a "naked" nucleophile.[1][2][4][3] Using DMSO as a solvent strips the cation (Na+) from the alkoxide, significantly increasing the reactivity of the anion to overcome the steric barrier.[2][3]

Materials:

Procedure:

-